5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S2895976
CAS No.
70432-91-6
M.F
C18H18O3
M. Wt
282.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)...

CAS Number

70432-91-6

Product Name

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C18H18O3

Molecular Weight

282.339

InChI

InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3

InChI Key

USXIKZJOBQKJFM-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC

Solubility

not available

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, also known as Dimemebfe, is a synthetic compound classified within the naphthalen-1-one family. Its molecular formula is C18H18O3C_{18}H_{18}O_{3} with a molecular weight of approximately 282.339 g/mol. The compound features a phenethylamine skeleton and is structurally related to various psychoactive substances, including 2C-B and DOM, exhibiting amphetamine-like effects due to the presence of a 3,4-methylenedioxyphenyl ring .

This compound appears as a white crystalline powder and has a melting point ranging from 94 to 96 °C. It is noted for its stability under standard conditions and has a short half-life of around one hour.

Typical of naphthalenones. These may include:

  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.
  • Substitution Reactions: The presence of methoxy groups allows for electrophilic aromatic substitution, which can introduce additional functional groups onto the aromatic rings.
  • Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.

The specific reaction pathways depend on the reagents and conditions used.

The synthesis of 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: The synthesis begins with appropriate phenolic compounds and naphthalene derivatives.
  • Reactions: Key steps may involve:
    • Reductive amination processes.
    • Use of catalysts such as pyridinium chlorochromate for oxidation reactions.
    • Purification techniques like recrystallization or column chromatography to isolate the desired product .

These methods ensure high purity and yield of the final compound.

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is primarily utilized in research settings. Potential applications include:

  • Psychoactive Research: Investigating its effects on the central nervous system.
  • Chemical Studies: Serving as a reference compound in studies involving naphthalene derivatives.

Due to its psychoactive properties, it is not intended for human therapeutic applications or veterinary use.

Several compounds share structural similarities with 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one2107-69-90.94
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one1835-14-90.90
(3,4-Dimethoxyphenyl)(phenyl)methanone4038-14-60.88
1-(4-Methoxyphenyl)-2-phenylethanone1023-17-20.86
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one124702800.86

These compounds exhibit varying degrees of similarity based on their chemical structure and functional groups. The unique combination of methoxy groups and the naphthalene core in 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one distinguishes it from these analogs.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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